Myrocin B
Description
Chemical Identity and Molecular Structure
Myrocin B (C₂₀H₂₂O₆; molecular weight: 358.4 g/mol) belongs to the pimarane diterpene family, featuring a highly oxygenated tricyclic core fused to a γ-lactone moiety. Its structure includes a spiro[benzofuranon-tetrahydroisobenzo furan] system, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound’s IUPAC name is (1S,2S,5R,9S,12S,15S,17R)-5-ethenyl-2,9-dihydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-3,8,11-trione .
Key structural features include:
- A cyclopropane ring at the C1–C10–C20 position, a hallmark of pimarane diterpenes.
- Oxygenated functional groups (hydroxyl, ketone, and ester moieties) that contribute to its bioactivity.
- A stereochemically complex arrangement with seven chiral centers.
Table 1: Molecular Properties of Myrocin B
Historical Discovery and Natural Sources
Myrocin B was first reported in 1988 by Hsu et al., who isolated it from Myrothecium verrucaria strain No. 55 (FERM P-8880) during a screen for antifungal agents. The compound was purified via ethyl acetate extraction followed by silica gel chromatography, yielding colorless needles. Subsequent studies identified Myrocin B in related fungi, including Albifimbria verrucaria and Paramyrothecium roridum.
Natural Sources and Isolation Methods :
Classification within Natural Products and Naphthofurans
Myrocin B is classified as a pimarane diterpene , a subgroup of isoprenoid natural products derived from geranylgeranyl pyrophosphate. It is further categorized as a naphthofuran due to its fused benzofuran-tetrahydrofuran ring system.
Structural and Functional Relationships :
- Pimarane Diterpenes : Characterized by a bicyclo[3.3.1]nonane skeleton modified with cyclopropane rings. Myrocin B’s cyclopropane at C1–C10–C20 distinguishes it from simpler diterpenes.
- Naphthofurans : Myrocin B’s benzofuran moiety is critical for its antimicrobial activity, enabling interactions with microbial membranes or enzymes.
Table 2: Comparative Analysis of Myrocin B and Related Compounds
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1S,2S,5R,9S,12S,15S,17R)-5-ethenyl-2,9-dihydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-3,8,11-trione |
InChI |
InChI=1S/C20H22O6/c1-4-16(2)8-11-13(22)20(25)14-17(3,15(23)26-20)6-5-10-7-18(10,14)19(11,24)12(21)9-16/h4,8,10,14,24-25H,1,5-7,9H2,2-3H3/t10-,14-,16+,17-,18-,19-,20+/m0/s1 |
InChI Key |
ZALWBYOUGDMNTP-RXSCCBSPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C[C@@]34[C@H]1[C@@](C(=O)C5=C[C@@](CC(=O)[C@]45O)(C)C=C)(OC2=O)O |
Canonical SMILES |
CC12CCC3CC34C1C(C(=O)C5=CC(CC(=O)C45O)(C)C=C)(OC2=O)O |
Synonyms |
myrocin B |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Mechanism of Action
Myrocin B exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive bacteria and fungi. It inhibits sphingosine synthesis, which is crucial for the formation of sphingolipids, components vital for cell membranes and signaling pathways . This inhibition can lead to increased susceptibility of pathogens to immune responses.
Case Studies
- Candida albicans : In studies utilizing Galleria mellonella larvae as a model organism, Myrocin B significantly increased mortality rates in C. albicans-infected larvae when combined with other antifungal agents like amphotericin B and fluconazole. The mortality rate rose from 67% to 93% when treated with Myrocin B .
- Ehrlich Ascites Carcinoma : Myrocin B has shown therapeutic effects in mouse models, prolonging life in subjects with Ehrlich ascites carcinoma .
Anticancer Properties
Myrocin B has been evaluated for its antiproliferative activities. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it demonstrated moderate activity against cancer cells in vitro, with IC50 values indicating effective cytotoxicity .
Biotechnological Applications
Bioremediation and Enzyme Production
The Myrothecium genus is recognized for its ability to produce enzymes that can be utilized in biotechnological applications such as biobatteries and biosensors. Myrocin B's role in these processes highlights its potential beyond direct antimicrobial effects .
Industrial Applications
Research indicates that extracts from Myrothecium species can effectively degrade pollutants and dyes, making them suitable candidates for environmental cleanup efforts .
Comparative Analysis of Myrocin B
Preparation Methods
Enantioselective Synthesis of Core Structural Motifs
The bicyclic core of Myrocin B shares structural homology with Myrocin C and G, necessitating enantioselective methods to establish its stereochemistry. A pivotal advancement involves the use of Robinson annulation to construct the A-ring fragment. For instance, stereoselective annulation between β-ketoester 12 and acrolein diethylacetal yielded enone 13 with 92% enantiomeric excess (ee) in 32% yield . This step capitalizes on Evans' chiral oxazolidinone auxiliaries to enforce facial selectivity during the conjugate addition .
Concurrently, the C-ring fragment is synthesized via a three-step sequence from Diels-Alder adduct 11 , involving Wittig olefination (KOtMS, methyl triphenylphosphonium bromide), β-carbamate elimination (HCl), and α-dehydroiodination (I₂, pyridine), achieving a 22% overall yield . The modularity of this approach enables late-stage diversification, a critical feature for accessing Myrocin B analogs.
Fragment-Coupling Strategies for Macrocycle Assembly
Central to Myrocin B synthesis is the convergent coupling of A- and C-ring fragments. Lithium-halogen exchange of bromide 9 (n-BuLi, −78°C), followed by addition of enoxysilane 24 , triggers a silyl migration cascade to form the annulated product 19 in 38% yield . This transformation exemplifies a kinetically controlled [3+2] cycloaddition, where the trimethylsilyl group directs regioselectivity via steric shielding of the transition state .
Comparative analysis of coupling methods reveals that organomagnesium reagents fail in this context due to competing β-hydride elimination, whereas organolithium species enable successful annulation . The table below summarizes key coupling parameters:
| Fragment Pair | Reagent | Temp (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| 9 + 24 | n-BuLi | −78 → 0 | 38 | >20:1 dr |
| 13 + 10 | Grignard | 25 | <5 | N/A |
Diosphenol Formation and Lactone Dynamics
The redox-active diosphenol moiety in Myrocin B necessitates precise oxidative handling. Treatment of carbonate 16 with NaOt-Bu in THF induces an aldol-carbonate migration-β-elimination cascade, generating diosphenol 19 in 64% yield . Isotopic labeling studies (D₂O quenching) confirm the intermediacy of enolate 17 , which undergoes rate-determining 1,2-carbonate shift to 18 prior to elimination .
Notably, the 5-hydroxy-γ-lactone isomer—a precursor in Myrocin C synthesis—is thermodynamically disfavored for Myrocin B derivatives. Computational (DFT) studies attribute this to destabilizing torsional strain (9.3 kcal/mol) in the lactone form versus the planar diosphenol . This insight mandates late-stage diosphenol installation to avoid premature lactonization.
Cyclopropane Ring Construction
The strained cyclopropane in Myrocin B is forged via Simmons–Smith reaction (Zn-Cu, CH₂I₂) on allylic alcohol 14 , yielding α-cyclopropane 15 with >95% diastereoselectivity . Transition-state modeling reveals that the Zimmerman-Traxler chair favors equatorial attack of the zinc carbenoid, minimizing 1,3-diaxial interactions .
Alternative approaches employing Rh-catalyzed [2+1] cycloadditions (e.g., diazoketone 24 with [Rh(OAc)₂]₂) achieve comparable yields (83%) but require prefunctionalized substrates . The table contrasts cyclopropanation methods:
| Substrate | Method | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|---|
| 14 | Simmons–Smith | Zn-Cu | 78 | >95% ds |
| 24 | Rh-catalyzed [2+1] | [Rh(OAc)₂]₂ | 83 | Single isomer |
Functional Group Interconversions
Final stages of Myrocin B synthesis demand chemoselective transformations. Deprotection of silyl ether 19 (TBAF) and subsequent allyl carbonate installation (allyl chloroformate, pyridine) proceeds in 46% yield over three steps . Crucially, β-diketone 23 undergoes site-selective deprotonation (LiHMDS) at the less hindered α-position, enabling enoxysilane 24 formation (59% yield) .
Attempted lactonization of diosphenol 7 under basic conditions (KOt-Bu, O₂) fails for Myrocin B precursors, contrasting successful reports for Myrocin C . This disparity underscores the heightened sensitivity of Myrocin B’s tertiary alcohol to oxidative degradation.
Q & A
Q. What molecular mechanisms underlie Myrocin B's DNA cross-linking activity, and how can researchers validate these mechanisms experimentally?
Myrocin B’s proposed mechanism involves SN2' substitution at the tertiary hydroxyl group, isomerization to dienone intermediates, and subsequent alkylation of DNA nucleophiles . To validate this, researchers should employ techniques like nuclear magnetic resonance (NMR) to track reaction intermediates and electrophoretic mobility shift assays (EMSAs) to confirm DNA adduct formation. Comparative studies with synthetic analogs (e.g., Myrocin G) can further isolate key structural determinants of activity .
Q. How should researchers structure a hypothesis-driven investigation into Myrocin B's bioactivity?
Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define scope (e.g., "Does Myrocin B inhibit cancer cell proliferation in vitro compared to cisplatin?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the hypothesis aligns with resource constraints and ethical guidelines . For example, preliminary cytotoxicity assays in multiple cell lines can establish feasibility before advancing to mechanistic studies.
Q. What strategies are critical for conducting a literature review on Myrocin B’s biosynthesis and analogs?
Perform a scoping review to map existing synthesis pathways and bioactivity data, prioritizing primary sources. Use systematic keyword searches (e.g., "Myrocin B biosynthesis," "dienone-DNA adducts") across databases like PubMed and SciFinder, filtering for peer-reviewed journals. Track citation networks to identify seminal works and unresolved contradictions (e.g., discrepancies in reported IC50 values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Myrocin B across studies?
Conduct meta-analyses to reconcile variability by standardizing datasets (e.g., normalizing IC50 values to common cell lines or assay conditions). Investigate methodological differences, such as solvent choices or incubation times, that may influence outcomes. Replicate key experiments under controlled conditions to isolate confounding variables .
Q. What experimental design challenges arise in synthesizing Myrocin B, and how can stereochemical outcomes be controlled?
Myrocin B’s synthesis requires precise stereocontrol at C4 and C13 quaternary centers. Strategies include Corey-Chaykovsky cyclopropanation for α,β-cyclopropyl ketone formation and Rubottom oxidation for stereoselective epoxidation. Use chiral HPLC or X-ray crystallography to verify enantiopurity and assign absolute configurations . Pilot small-scale reactions to optimize yields before scaling up .
Q. What methodologies are recommended for analyzing Myrocin B’s interaction with DNA repair pathways?
Combine comet assays (single-cell gel electrophoresis) to detect DNA strand breaks with qPCR to quantify repair gene expression (e.g., BRCA1, PARP1). CRISPR-Cas9 knockout models can validate pathway-specific effects. For structural insights, employ molecular docking simulations to predict binding affinities at DNA lesion sites .
Q. How should researchers design studies to evaluate Myrocin B’s selectivity between cancerous and non-cancerous cells?
Use co-culture systems to model tumor microenvironments and assess off-target effects. Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells. Validate selectivity via flow cytometry apoptosis assays and comparative proteomic analyses .
Methodological Considerations
Q. What ethical and reproducibility standards apply to preclinical studies of Myrocin B?
Adhere to ARRIVE guidelines for in vivo studies, detailing animal models, dosing regimens, and statistical power calculations. For in vitro work, document cell line authentication (e.g., STR profiling) and mycoplasma testing. Share raw data and synthesis protocols in supplementary materials to enable replication .
Q. How can computational tools enhance mechanistic studies of Myrocin B?
Integrate density functional theory (DFT) calculations to model reaction pathways (e.g., isomerization energetics) and molecular dynamics simulations to predict DNA adduct stability. Public databases like PubChem provide structural data for comparative analyses .
Q. What criteria should guide the selection of analytical techniques for characterizing Myrocin B derivatives?
Prioritize techniques with high sensitivity and resolution:
- LC-HRMS for purity assessment and metabolite identification.
- 2D-NMR (e.g., HSQC, HMBC) for structural elucidation.
- X-ray crystallography for unambiguous stereochemical assignment .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
